An In-Depth Technical Guide to Z-Cys(Bzl)-OH: A Cornerstone for Peptide Synthesis and Beyond
An In-Depth Technical Guide to Z-Cys(Bzl)-OH: A Cornerstone for Peptide Synthesis and Beyond
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of amino acids is fundamental to innovation. Among the repertoire of protected amino acids, Z-Cys(Bzl)-OH (CAS 3257-18-9) emerges as a pivotal building block, particularly for the incorporation of cysteine residues into complex peptide structures. This guide offers an in-depth exploration of the chemical properties, strategic applications, and technical considerations surrounding Z-Cys(Bzl)-OH, providing a comprehensive resource for its effective utilization in the laboratory.
The Strategic Importance of Z-Cys(Bzl)-OH in Synthetic Chemistry
Cysteine, with its reactive thiol (-SH) group, presents both unique opportunities and significant challenges in peptide synthesis. The nucleophilicity of the thiol can lead to undesirable side reactions, such as disulfide bond scrambling, alkylation, and oxidation, compromising the integrity and yield of the target peptide.[1] The dual protection strategy employed in Z-Cys(Bzl)-OH—a benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) group on the thiol—provides a robust solution to these challenges.[]
The Z-group offers urethane-based protection for the amine, which is stable under a range of conditions yet readily removable. The Bzl group provides acid-labile protection for the thiol, ensuring its inertness throughout the peptide chain elongation process.[1] This strategic combination makes Z-Cys(Bzl)-OH an indispensable tool for both solution-phase and solid-phase peptide synthesis (SPPS).[][3][4]
Physicochemical Properties of Z-Cys(Bzl)-OH
A thorough understanding of the physicochemical properties of Z-Cys(Bzl)-OH is paramount for its successful application. These properties dictate its solubility, reactivity, and stability, thereby influencing reaction conditions and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 3257-18-9 | [5] |
| Molecular Formula | C₁₈H₁₉NO₄S | [][5][6][7] |
| Molecular Weight | 345.41 g/mol | [][5][6][7] |
| Appearance | White crystalline powder | [] |
| Melting Point | 86-95 °C | [] |
| Boiling Point | 560.6 °C at 760 mmHg | [] |
| Density | 1.278 g/cm³ | [] |
| Purity | ≥97% | [6][7] |
| Storage | 2-8 °C, sealed in a dry environment | [][7] |
Molecular Structure:
Caption: Molecular Structure of Z-Cys(Bzl)-OH
Core Applications in Research and Development
Peptide Synthesis: The Primary Arena
The principal application of Z-Cys(Bzl)-OH is as a protected building block in the synthesis of peptides and proteins.[] Its utility spans both classical solution-phase synthesis and the more contemporary solid-phase peptide synthesis (SPPS).[3][4]
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Solution-Phase Peptide Synthesis: In this approach, Z-Cys(Bzl)-OH can be activated and coupled to the N-terminus of a growing peptide chain in solution. The protecting groups prevent unwanted side reactions during the coupling step.[3]
-
Solid-Phase Peptide Synthesis (SPPS): For SPPS, Z-Cys(Bzl)-OH is typically used in Boc-based strategies. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the growing peptide chain is removed with a mild acid, while the Z and Bzl groups on the cysteine residue remain intact. The next amino acid is then coupled, and this cycle is repeated.[8]
Conceptual Workflow for Boc-SPPS incorporating Z-Cys(Bzl)-OH:
Caption: Boc-SPPS Workflow with Z-Cys(Bzl)-OH
Drug Development and Peptide Therapeutics
The controlled and efficient synthesis of peptides is crucial for the development of peptide-based therapeutics, which are gaining prominence due to their high specificity and reduced side effects compared to small molecule drugs.[3] Z-Cys(Bzl)-OH is instrumental in the synthesis of these complex biomolecules, enabling the precise incorporation of cysteine residues which are often critical for the structure and function of bioactive peptides.[3]
Probing Redox Biology and Oxidative Stress
Beyond peptide synthesis, Z-Cys(Bzl)-OH serves as a valuable tool in the study of redox biology.[] By incorporating this protected cysteine into peptides, researchers can investigate the role of specific cysteine residues in oxidative stress and redox signaling pathways.[] The benzyl protecting group allows for the study of the peptide in a state where the thiol is blocked, providing a control against which the reactivity of the free thiol can be compared.
Experimental Protocols and Considerations
While specific protocols will vary based on the peptide sequence and synthetic strategy, the following provides a general framework for the use of Z-Cys(Bzl)-OH in Boc-SPPS.
Protocol: Incorporation of Z-Cys(Bzl)-OH in Boc-SPPS
-
Resin Swelling: Swell the desired solid support (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 20-30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a base such as diisopropylethylamine (DIEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the coupling step.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Z-Cys(Bzl)-OH (2-4 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU) and an activating base (e.g., DIEA).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and stringent safety precautions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality in Protocol Design:
-
Choice of Protecting Groups: The orthogonality of the Boc and Bzl protecting groups is central to the success of this protocol. The mild acid lability of the Boc group allows for its selective removal at each step without affecting the more robust Bzl group on the cysteine side chain.
-
Activation Reagents: The use of coupling reagents like HBTU or HATU minimizes the risk of racemization at the α-carbon of the amino acid during activation and coupling, ensuring the stereochemical integrity of the final peptide.
-
Final Cleavage Conditions: The harsh acidic conditions of the final cleavage step are necessary to remove the stable benzyl protecting group from the cysteine thiol. The choice of scavengers during this step is critical to prevent side reactions with the cleaved protecting groups.
Safety and Handling
Z-Cys(Bzl)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to GHS classifications, it is considered very toxic to aquatic life.[5] Therefore, proper disposal procedures must be followed. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Z-Cys(Bzl)-OH is more than just a chemical reagent; it is a key enabler of scientific advancement in the fields of peptide chemistry, drug discovery, and molecular biology. Its well-defined chemical properties and the strategic protection of its reactive functional groups provide a reliable and versatile tool for the synthesis of complex peptides. A thorough understanding of its characteristics and the rationale behind its use in synthetic protocols, as outlined in this guide, will empower researchers to leverage its full potential in their pursuit of novel therapeutics and a deeper understanding of biological processes.
References
-
Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Retrieved from [Link]
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Advent Chembio. (2025, September 4). Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9576-9633. DOI:10.1039/D1CS00271F. Retrieved from [Link]
-
PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Cys(Bzl)-OH [5068-28-0]. Retrieved from [Link]
-
PubChem. (n.d.). S-benzyl-L-cysteine. Retrieved from [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. DOI: 10.1111/j.1399-3011.1998.tb00426.x. Retrieved from [Link]
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PubChem. (n.d.). Benzyloxycarbonylcysteine. Retrieved from [Link]
-
ResearchGate. (n.d.). S-Benzyl-L-cysteine. Retrieved from [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]
- 4. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis | Advent [adventchembio.com]
- 5. N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine | C18H19NO4S | CID 98775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Z-Cys(Bzl)-OH | CymitQuimica [cymitquimica.com]
- 7. Z-Cys(bzl)-oh - CAS:3257-18-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. Boc-Cys(Mbzl)-OH|Cysteine Protecting Reagent [benchchem.com]
